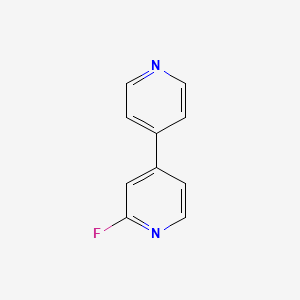
tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, an ethynyl group, and a pyrrolidine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl (3R)-3-methyl-pyrrolidine-1-carboxylate with an ethynylating agent under suitable conditions. Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . These systems offer advantages such as improved reaction control, scalability, and reduced waste.
Analyse Des Réactions Chimiques
tert-Butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties. Industrially, tert-butyl esters are valuable intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the ethynyl group can participate in various chemical transformations. The pyrrolidine ring provides a rigid framework that can affect the compound’s binding to biological targets .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-butyl (3R)-3-ethynyl-3-methyl-pyrrolidine-1-carboxylate include other tert-butyl esters and pyrrolidine derivatives. For example, tert-butyl (3R)-3-aminobutanoate and tert-butyl (3R)-3-methylpyrrolidine-1-carboxylate share structural similarities but differ in their functional groups and reactivity . The unique combination of the tert-butyl, ethynyl, and pyrrolidine moieties in this compound distinguishes it from these related compounds.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-ethynyl-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3/t12-/m0/s1 |
Clé InChI |
XABXFOQDOYKTHU-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)C#C |
SMILES canonique |
CC1(CCN(C1)C(=O)OC(C)(C)C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



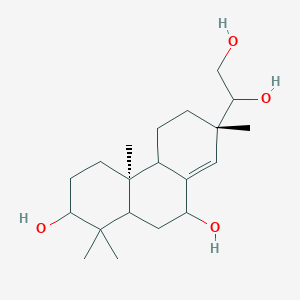
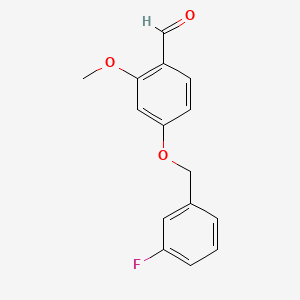
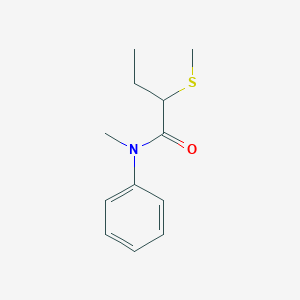
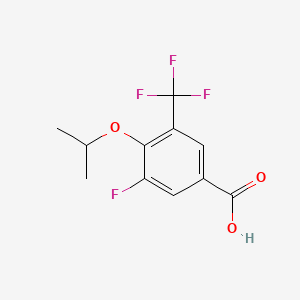
![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)

![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B14022534.png)
![ethyl 3-oxo-4,5,7,8-tetrahydro-1H-[1,2]oxazolo[3,4-d]azepine-6-carboxylate](/img/structure/B14022539.png)

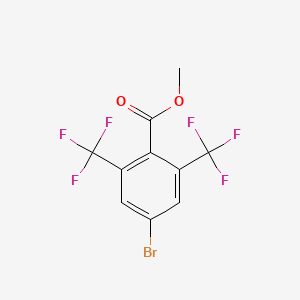
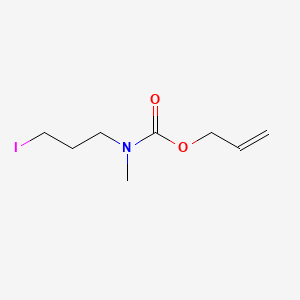
![5-Bromo-4-(methoxymethoxy)benzo[b]thiophene](/img/structure/B14022557.png)
